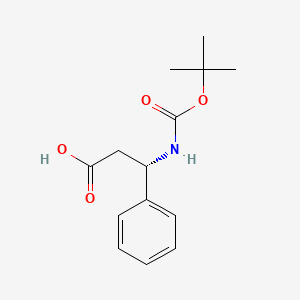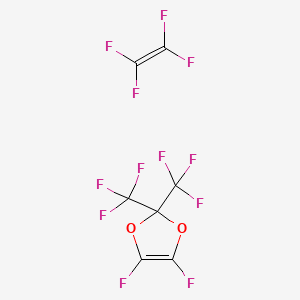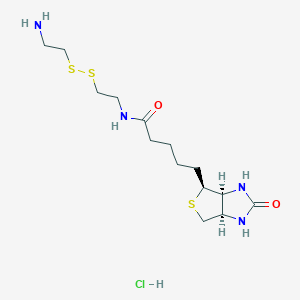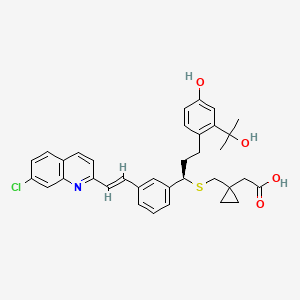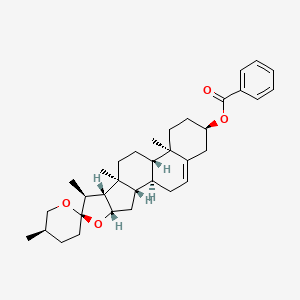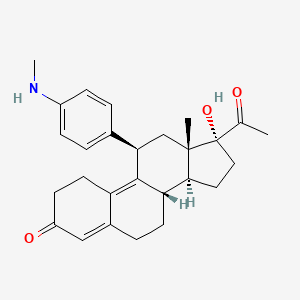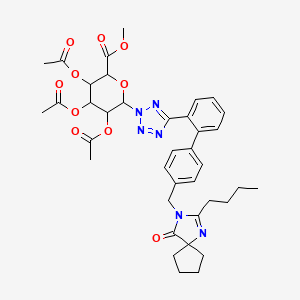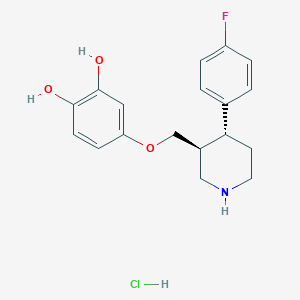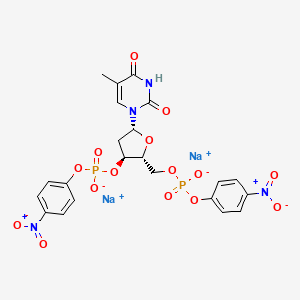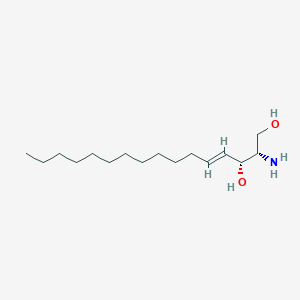
Hexadecasphingosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
神经鞘氨醇 (d16:1) 是一种非典型鞘脂,鞘脂是一类在细胞过程中发挥关键作用的脂类。 它是由一系列酶促步骤形成的,这些步骤从肉豆蔻酰辅酶 A 和丝氨酸通过丝氨酸棕榈酰转移酶长链碱基亚基 3 (SPTLC3) 缩合开始,该酶更喜欢肉豆蔻酰辅酶 A 而不是棕榈酰辅酶 A 。 神经鞘氨醇 (d16:1) 以游离形式存在于人血浆中,含量很低,作为鞘氨醇碱存在于各种血浆鞘脂物种中,包括鞘氨醇-1-磷酸、神经酰胺和鞘磷脂 .
作用机制
神经鞘氨醇 (d16:1) 通过各种分子靶点和途径发挥作用:
蛋白激酶 C 抑制: 神经鞘氨醇 (d16:1) 抑制蛋白激酶 C,它参与调节细胞生长和分化.
鞘氨醇-1-磷酸受体: 神经鞘氨醇 (d16:1) 可以转化为鞘氨醇-1-磷酸,它与特定的 G 蛋白偶联受体结合,以调节细胞过程,如细胞迁移、血管生成和免疫细胞运输.
类似化合物:
神经鞘氨醇 (d181): 一种更常见的鞘氨醇碱,具有相似的生物学功能,但链长和饱和度不同.
独特性: 神经鞘氨醇 (d16:1) 的独特性在于其特定的链长和双键的存在,这与其他鞘氨醇碱(如神经鞘氨醇 (d18:1))区分开来。 这种独特的结构影响其生物活性以及与酶和受体的相互作用 .
生化分析
Biochemical Properties
Hexadecasphingosine is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules . In some cases, they are simply molecules that arise from the incomplete metabolism of other secondary metabolites .
Cellular Effects
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism . The impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .
Molecular Mechanism
It is known that this compound is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules .
Temporal Effects in Laboratory Settings
It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .
Dosage Effects in Animal Models
It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .
Metabolic Pathways
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .
Transport and Distribution
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .
Subcellular Localization
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .
准备方法
合成路线和反应条件: 神经鞘氨醇 (d16:1) 是通过一系列酶促反应合成的。该过程从肉豆蔻酰辅酶 A 和丝氨酸缩合开始,由丝氨酸棕榈酰转移酶长链碱基亚基 3 (SPTLC3) 催化。该反应产生 3-酮鞘氨醇,然后被还原成二氢鞘氨醇。 最后,二氢鞘氨醇被脱饱和形成神经鞘氨醇 (d16:1) .
工业生产方法: 神经鞘氨醇 (d16:1) 的工业生产通常涉及从天然来源(如动物组织)中提取和纯化该化合物。 先进技术,如高效液相色谱 (HPLC) 和质谱法,被用来确保最终产品的纯度和质量 .
反应类型:
氧化: 神经鞘氨醇 (d16:1) 可以被氧化形成鞘氨醇-1-磷酸,这是一种在各种细胞过程中发挥作用的生物活性脂类.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
磷酸化: 鞘氨醇激酶是磷酸化过程中涉及的主要酶。
水解: 酸性或碱性条件可以促进神经鞘氨醇 (d16:1) 的水解。
主要产品:
鞘氨醇-1-磷酸: 通过磷酸化形成。
脂肪酸和代谢产物: 通过水解产生.
科学研究应用
神经鞘氨醇 (d16:1) 在科学研究中具有广泛的应用:
相似化合物的比较
Sphingosine (d181): A more common sphingoid base with similar biological functions but different chain length and saturation.
Ceramides: Sphingosine (d16:1) can be converted to ceramides, which are involved in cell signaling and apoptosis.
Sphingomyelins: Sphingosine (d16:1) is a precursor to sphingomyelins, which are essential components of cell membranes.
Uniqueness: Sphingosine (d16:1) is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other sphingoid bases like sphingosine (d18:1). This unique structure influences its biological activity and interactions with enzymes and receptors .
属性
IUPAC Name |
(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSGZZCQZACPT-YYZTVXDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


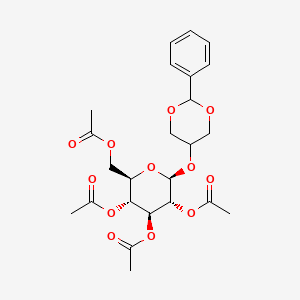
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)
